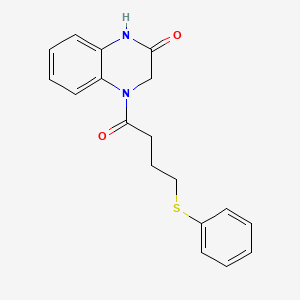
4-(4-(phenylthio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-(phenylthio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is commonly known as PD 153035 and is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). This compound has been widely studied for its potential applications in cancer treatment and has shown promising results in preclinical studies.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
4-(4-(phenylthio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one and its derivatives are primarily utilized in the field of organic synthesis, showcasing a broad spectrum of physical and pharmaceutical applications. A notable study highlights the switchable and highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)-ones from o-phenylenediamines and aroylpyruvates. The research delves into the regioselectivity of cyclocondensation, proposing simplified methodologies for determining the structure of regioisomers and achieving high regioselectivity in synthesis (Dobiáš et al., 2017).
Antioxidant and Antiradical Properties
Certain derivatives, such as 4-aryl-3,4-dihydroquinolin-2(1H)-ones, have been synthesized and analyzed for their antiradical properties. These compounds, particularly those derived from syringaldehyde, exhibit notable antiradical activity, indicating potential in antioxidant applications (Mieriņa et al., 2014).
Biological Applications
The biological activity of these compounds is significant, with studies illustrating their potential in inhibiting the growth of various human cancer cell lines. For example, a novel hybrid of aspirin bearing both nitric oxide and hydrogen sulfide-releasing moieties, named NOSH-aspirin, exhibited potent cell growth inhibitory properties in a range of human cancer cell lines, marking a new class of anti-inflammatory pharmaceuticals (Kodela et al., 2012).
Antimicrobial and Antioxidant Agents
The synthesis and reactions of derivatives, such as 4H-3,1-benzoxazin-4-one, have been studied for their antimicrobial and antioxidant activities. Some synthesized compounds demonstrated remarkable activity in screenings, suggesting potential in these areas (Haneen et al., 2019).
Synthesis of Complex Derivatives
The compound class also serves as a building block for more complex derivatives. For instance, studies have been conducted on the synthesis of benzo[d]pyrrolo[2,1-b][1,3]oxazines via intramolecular cyclization, showcasing the versatility and utility of 3,4-dihydroquinoxalin-2(1H)-one derivatives in creating novel structures with potential applications in various domains (Maslivets et al., 2017).
Drug Development and Imaging
Lastly, certain derivatives have been explored in preclinical evaluations as potential brain imaging agents and as part of the development of new pharmaceuticals, indicating their relevance in medical diagnostics and therapeutic interventions (Ibrahim et al., 2018).
properties
IUPAC Name |
4-(4-phenylsulfanylbutanoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c21-17-13-20(16-10-5-4-9-15(16)19-17)18(22)11-6-12-23-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDIAUCLGBXMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CCCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

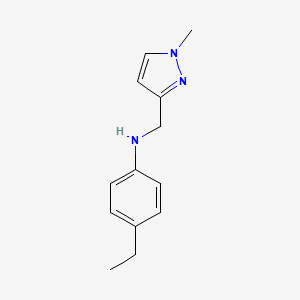


![8-{[(1E)-2-(4-methoxyphenyl)-1-azavinyl]amino}-7-ethyl-3-methyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2629425.png)

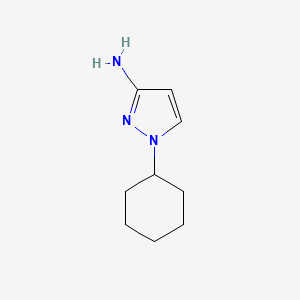
![1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2629432.png)
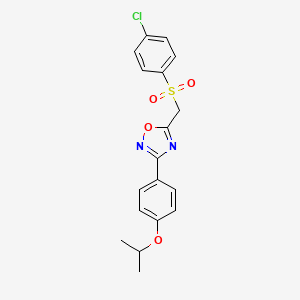
![1-(2-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2629436.png)
![N-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2629437.png)
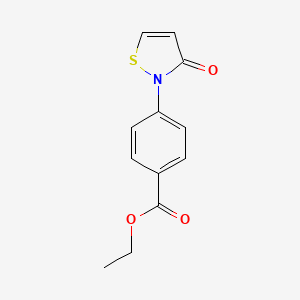
![8-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629439.png)
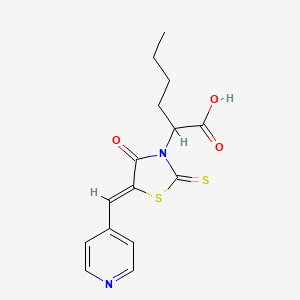
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2629443.png)